molecular formula C14H12N2O2S3 B2375827 N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide CAS No. 2034606-10-3

N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide

Cat. No. B2375827
CAS RN: 2034606-10-3
M. Wt: 336.44
InChI Key: VMFIORUTYGOSRG-UHFFFAOYSA-N
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Description

“N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide” is a complex organic compound containing two thiophene rings, a pyridine ring, and a sulfonamide group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Pyridine is a six-membered ring with five carbon atoms and a nitrogen atom. Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene, pyridine, and sulfonamide groups. The electronic properties of these groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the electronic properties of the thiophene, pyridine, and sulfonamide groups. For example, the nitrogen in the pyridine ring and the sulfur in the sulfonamide group could potentially act as nucleophiles in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could potentially increase the compound’s water solubility compared to compounds containing only hydrocarbon rings .

Scientific Research Applications

Medicinal Chemistry

Thiophene derivatives, including our compound of interest, have gained significant attention in medicinal chemistry. Researchers have explored their potential as lead molecules for drug development. Notably, they exhibit a wide range of therapeutic properties, making them effective in various disease scenarios. Some specific therapeutic applications include:

Material Science

Beyond medicine, thiophenes play a crucial role in material science:

Kinase Inhibition

Recent studies have shown that certain thiophene-containing compounds inhibit various kinases, including FGFR 3, EGFR, JAK, and RON. These kinases play essential roles in cell signaling pathways, making them potential targets for cancer therapy .

Liquid Crystals

Amides derived from thiophenes have applications in liquid crystals, which are essential components in display technologies and other optical devices .

Polymers and Dyes

Thiophenes contribute to the synthesis of polymers and dyes, enhancing their properties and applications .

Anticonvulsant Properties

While not extensively studied, some thiophene derivatives have shown anticonvulsant activity, suggesting their potential in treating epilepsy and related disorders.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S3/c17-21(18,12-3-1-6-15-9-12)16-14(11-5-8-19-10-11)13-4-2-7-20-13/h1-10,14,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFIORUTYGOSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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